molecular formula C28H23N3O3S3 B2465805 Methyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864938-94-3

Methyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2465805
CAS RN: 864938-94-3
M. Wt: 545.69
InChI Key: PFBAOIVFFYNDIF-UHFFFAOYSA-N
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Description

“Methyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” is a complex organic compound. It contains several functional groups and rings, including a benzothiazole ring and a thiophene ring .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzothiazole ring and a thiophene ring. The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The benzothiazole and thiophene rings could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Benzothiazole and thiophene rings are planar and aromatic . They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

Compound Synthesis and Applications

This compound and its derivatives are primarily explored in scientific research for their potential as therapeutic agents due to their unique structural properties. The synthesis of similar compounds involves intricate reactions and is targeted for specific biological activities or chemical properties.

  • Synthesis of Analogues and Derivatives:

    • The synthesis of structurally related compounds, such as methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, is part of research programs focusing on molecules with potential anti-inflammatory activities (Moloney, 2001).
    • Novel synthesis methods are developed for derivatives like benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones through reactions involving methyl 2-(bromomethyl)thiophene-3-carboxylates and substituted 2-hydroxybenzonitriles (Yagodkina-Yakovenko et al., 2018).
  • Biological Activities and Chemical Properties:

    • Various derivatives are synthesized to explore their biological activities, like antimicrobial, anticancer, and anti-inflammatory effects. For example, synthesis routes leading to compounds with potential antimicrobial and docking studies are explored for their biological significance (Talupur et al., 2021).
    • Compounds like N-benzyltetrahydropyrido-anellated thiophene derivatives have been investigated for their anticholinesterase activities, indicating potential pharmacological applications (Pietsch et al., 2007).
  • Structural Characterization and Chemical Reactions:

    • The structural features of these compounds are characterized in detail to understand their chemical behaviors. For instance, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo- thiophene-3-carboxylate was analyzed, revealing insights into its molecular conformation and stability (Vasu et al., 2004).
    • Novel tandem transformations of amino and carbonyl/nitrile groups in related thiophene compounds have been studied for their utility in synthesizing thienopyrimidines, showcasing the chemical versatility of these molecules (Pokhodylo et al., 2010).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential biological activities. Given the anti-tubercular activity of benzothiazole derivatives , this compound could be a potential candidate for drug development.

properties

IUPAC Name

methyl 2-[[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O3S3/c1-34-28(33)24-18-13-14-31(15-17-7-3-2-4-8-17)16-23(18)37-27(24)30-25(32)21-11-12-22(35-21)26-29-19-9-5-6-10-20(19)36-26/h2-12H,13-16H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBAOIVFFYNDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(S4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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